Cas no 2219374-53-3 (2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-)

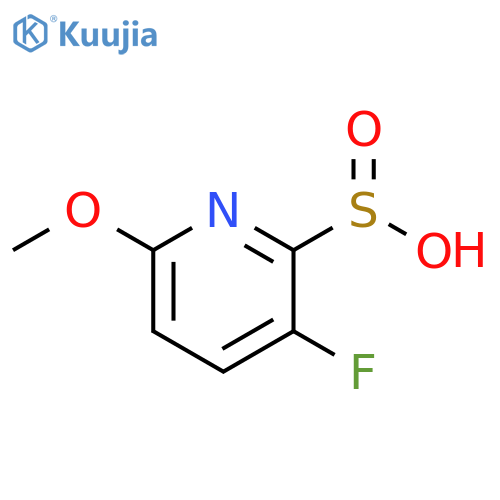

2219374-53-3 structure

商品名:2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-

CAS番号:2219374-53-3

MF:C6H6FNO3S

メガワット:191.18014383316

CID:5302107

2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-

-

- インチ: 1S/C6H6FNO3S/c1-11-5-3-2-4(7)6(8-5)12(9)10/h2-3H,1H3,(H,9,10)

- InChIKey: NAJLBKUFEFLYHO-UHFFFAOYSA-N

- ほほえんだ: C1(S(O)=O)=NC(OC)=CC=C1F

2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-752452-1.0g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 1.0g |

$2987.0 | 2024-05-23 | |

| Enamine | EN300-752452-10.0g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 10.0g |

$12844.0 | 2024-05-23 | |

| Enamine | EN300-752452-0.5g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 0.5g |

$2868.0 | 2024-05-23 | |

| Enamine | EN300-752452-2.5g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 2.5g |

$5854.0 | 2024-05-23 | |

| Enamine | EN300-752452-0.25g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 0.25g |

$2748.0 | 2024-05-23 | |

| Enamine | EN300-752452-0.1g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 0.1g |

$2628.0 | 2024-05-23 | |

| Enamine | EN300-752452-0.05g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 0.05g |

$2509.0 | 2024-05-23 | |

| Enamine | EN300-752452-5.0g |

3-fluoro-6-methoxypyridine-2-sulfinic acid |

2219374-53-3 | 95% | 5.0g |

$8660.0 | 2024-05-23 |

2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2219374-53-3 (2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬